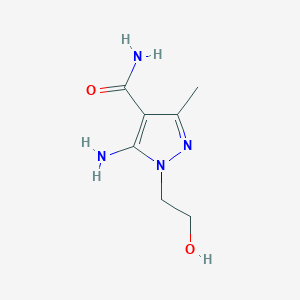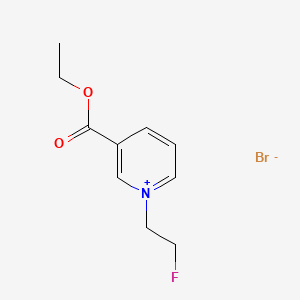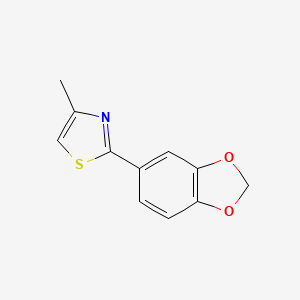
2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that features a benzodioxole ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with thioamide compounds in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s effects can be attributed to its ability to modulate pathways involved in cell signaling, apoptosis, or other cellular processes.
類似化合物との比較
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-butanamine
- 2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
2-(1,3-Benzodioxol-5-yl)-4-methyl-1,3-thiazole stands out due to its unique combination of a benzodioxole ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
特性
CAS番号 |
5423-17-6 |
|---|---|
分子式 |
C11H9NO2S |
分子量 |
219.26 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H9NO2S/c1-7-5-15-11(12-7)8-2-3-9-10(4-8)14-6-13-9/h2-5H,6H2,1H3 |
InChIキー |
VVJVUHNYJQNRGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


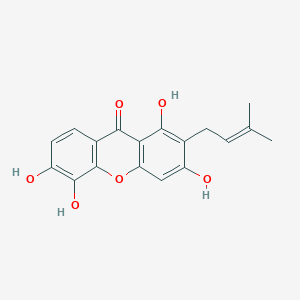

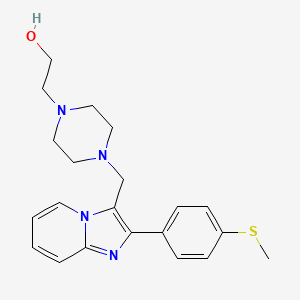

![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
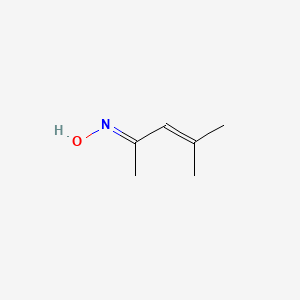
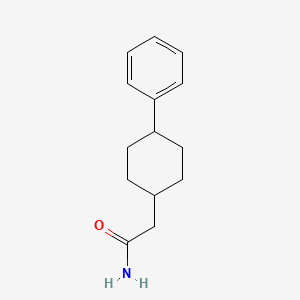
![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
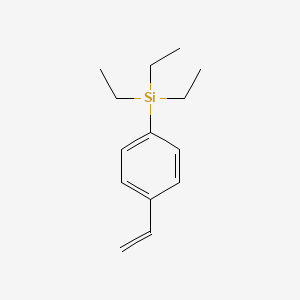
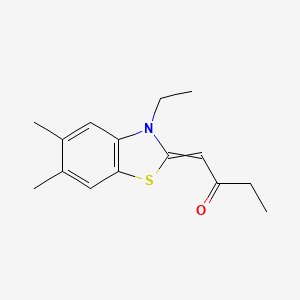
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
